4-Fluoro-4-methylpentan-2-one
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Overview
Description
4-Fluoro-4-methylpentan-2-one is an organic compound with the molecular formula C6H11FO It is a ketone, characterized by the presence of a fluorine atom and a methyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-methylpentan-2-one typically involves the fluorination of 4-methylpentan-2-one. One common method is the reaction of 4-methylpentan-2-one with a fluorinating agent such as Selectfluor or DAST (diethylaminosulfur trifluoride) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced fluorination techniques can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-Fluoro-4-methylpentanoic acid.
Reduction: 4-Fluoro-4-methylpentan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-4-methylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-methylpentan-2-one involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpentan-2-one: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Hydroxy-4-methylpentan-2-one: Contains a hydroxyl group instead of a fluorine atom, leading to different applications and reactivity.
4-Mercapto-4-methylpentan-2-one: Contains a thiol group, contributing to distinct chemical behavior and uses.
Uniqueness
4-Fluoro-4-methylpentan-2-one is unique due to the presence of the fluorine atom, which significantly alters its chemical properties and potential applications compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H11FO |
---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
4-fluoro-4-methylpentan-2-one |
InChI |
InChI=1S/C6H11FO/c1-5(8)4-6(2,3)7/h4H2,1-3H3 |
InChI Key |
AZTRNPNDARHJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)F |
Origin of Product |
United States |
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